molecular formula C22H23BClF4N B3043516 1-(4-Chlorobenzyl)-2,6-diethyl-4-phenylpyridinium tetrafluoroborate CAS No. 88292-74-4

1-(4-Chlorobenzyl)-2,6-diethyl-4-phenylpyridinium tetrafluoroborate

Cat. No. B3043516
CAS RN: 88292-74-4
M. Wt: 423.7 g/mol
InChI Key: DJPVYRNYTSTNFD-UHFFFAOYSA-N
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Description

The compound “1-(4-Chlorobenzyl)-2,6-diethyl-4-phenylpyridinium tetrafluoroborate” is a quaternary ammonium salt with a pyridinium ring . The pyridinium ring is substituted with a 4-chlorobenzyl group, two ethyl groups, and a phenyl group. The counterion is tetrafluoroborate.


Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the nature of the pyridinium ring . The presence of the chlorobenzyl and phenyl groups could introduce some degree of steric hindrance .

Safety and Hazards

Quaternary ammonium compounds can be irritants and should be handled with care . They should not be ingested or come into contact with the eyes or skin .

Future Directions

Future research could explore the potential applications of this compound. Given the antimicrobial properties of many quaternary ammonium compounds, it could be interesting to investigate whether this compound has similar effects . Additionally, the compound’s potential reactivity could be explored further.

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-2,6-diethyl-4-phenylpyridin-1-ium;tetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN.BF4/c1-3-21-14-19(18-8-6-5-7-9-18)15-22(4-2)24(21)16-17-10-12-20(23)13-11-17;2-1(3,4)5/h5-15H,3-4,16H2,1-2H3;/q+1;-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJPVYRNYTSTNFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CCC1=CC(=CC(=[N+]1CC2=CC=C(C=C2)Cl)CC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23BClF4N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-Chlorobenzyl)-2,6-diethyl-4-phenylpyridinium tetrafluoroborate
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1-(4-Chlorobenzyl)-2,6-diethyl-4-phenylpyridinium tetrafluoroborate
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